molecular formula C17H21N5O B1508528 3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1151649-92-1

3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1508528
CAS No.: 1151649-92-1
M. Wt: 311.4 g/mol
InChI Key: IOXQKXBQYJDVAU-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their biological importance and have been studied for their potential as anticancer agents . They have been shown to inhibit CDK2, a target for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The compounds are then evaluated for their in vitro anti-proliferative activities against various cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core . This core is a privileged structure in medicinal chemistry and is known to interact with various biological targets .

Mechanism of Action

The mechanism of action of these compounds is related to their ability to inhibit CDK2 . CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells .

Future Directions

The future directions for these compounds involve further investigations into their potential as anticancer agents . This includes optimizing their physical and chemical properties to improve their drug-likeness, as well as further studies to understand their mechanism of action .

Properties

IUPAC Name

1-tert-butyl-3-(phenylmethoxymethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-17(2,3)22-16-14(15(18)19-11-20-16)13(21-22)10-23-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXQKXBQYJDVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)COCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732538
Record name 3-[(Benzyloxy)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151649-92-1
Record name 3-[(Benzyloxy)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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